molecular formula C7H7Cl2N3S B14599128 N-(4,6-Dichloropyridin-2-yl)-N'-methylthiourea CAS No. 61014-45-7

N-(4,6-Dichloropyridin-2-yl)-N'-methylthiourea

Cat. No.: B14599128
CAS No.: 61014-45-7
M. Wt: 236.12 g/mol
InChI Key: PFYFIKCXNYWZJD-UHFFFAOYSA-N
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Description

N-(4,6-Dichloropyridin-2-yl)-N’-methylthiourea: is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with chlorine atoms at the 4 and 6 positions, and a thiourea group attached to the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,6-Dichloropyridin-2-yl)-N’-methylthiourea typically involves the reaction of 4,6-dichloropyridine with methyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: Industrial production of N-(4,6-Dichloropyridin-2-yl)-N’-methylthiourea may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(4,6-Dichloropyridin-2-yl)-N’-methylthiourea can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The thiourea group can be oxidized to form sulfonyl derivatives or reduced to form corresponding amines.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding amines and carbonyl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as amines, thiols, and alkoxides can be used in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

    Substitution Reactions: Substituted pyridine derivatives.

    Oxidation Reactions: Sulfonyl derivatives.

    Reduction Reactions: Corresponding amines.

Scientific Research Applications

N-(4,6-Dichloropyridin-2-yl)-N’-methylthiourea has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4,6-Dichloropyridin-2-yl)-N’-methylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

    4,6-Dichloropyrimidine: A structurally related compound with similar reactivity and applications.

    N-(4,6-Dichloropyridin-2-yl)acetamide: Another derivative with potential biological activities.

Comparison: N-(4,6-Dichloropyridin-2-yl)-N’-methylthiourea is unique due to the presence of the thiourea group, which imparts distinct chemical and biological properties. Compared to 4,6-dichloropyrimidine, it may exhibit different reactivity and selectivity in chemical reactions. The presence of the methyl group in N-(4,6-Dichloropyridin-2-yl)acetamide may influence its biological activity and pharmacokinetic properties.

Properties

CAS No.

61014-45-7

Molecular Formula

C7H7Cl2N3S

Molecular Weight

236.12 g/mol

IUPAC Name

1-(4,6-dichloropyridin-2-yl)-3-methylthiourea

InChI

InChI=1S/C7H7Cl2N3S/c1-10-7(13)12-6-3-4(8)2-5(9)11-6/h2-3H,1H3,(H2,10,11,12,13)

InChI Key

PFYFIKCXNYWZJD-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)NC1=NC(=CC(=C1)Cl)Cl

Origin of Product

United States

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